molecular formula C20H19N3O2S2 B273844 3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one

3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one

Cat. No. B273844
M. Wt: 397.5 g/mol
InChI Key: YQJYKJUZXUKQEQ-AZTPYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one is a compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound belongs to the class of thiazolidin-4-one derivatives, which have been reported to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one is not well understood. However, it has been proposed that the compound exerts its biological activities by interacting with specific targets in the cell. For example, the compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess antibacterial activity by inhibiting the synthesis of bacterial cell walls.
Biochemical and Physiological Effects:
The compound 3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one has been reported to possess a wide range of biochemical and physiological effects. For example, it has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. The compound has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to possess antidiabetic activity by reducing blood glucose levels.

Advantages and Limitations for Lab Experiments

The compound 3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in drug development. However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action is not well understood, and further studies are needed to fully elucidate its biological activities. In addition, the compound may have limited solubility in certain solvents, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one. One potential direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to further elucidate its mechanism of action and investigate its potential use as a therapeutic agent for various diseases. Additionally, future studies could focus on optimizing the synthesis method and improving the bioavailability and efficacy of the compound.

Synthesis Methods

The synthesis of 3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one has been reported in the literature. The synthesis involves the reaction of 2-amino-3-methylbenzothiazole, ethyl acetoacetate, and 4-methoxybenzaldehyde in the presence of a catalytic amount of piperidine and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization from ethanol.

Scientific Research Applications

The compound 3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in drug development. It has been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, antitumor, and antidiabetic activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one

Molecular Formula

C20H19N3O2S2

Molecular Weight

397.5 g/mol

IUPAC Name

(5Z)-3-ethyl-2-(4-methoxyphenyl)imino-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19N3O2S2/c1-4-23-18(24)17(19-22(2)15-7-5-6-8-16(15)26-19)27-20(23)21-13-9-11-14(25-3)12-10-13/h5-12H,4H2,1-3H3/b19-17-,21-20?

InChI Key

YQJYKJUZXUKQEQ-AZTPYQPHSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\N(C3=CC=CC=C3S2)C)/SC1=NC4=CC=C(C=C4)OC

SMILES

CCN1C(=O)C(=C2N(C3=CC=CC=C3S2)C)SC1=NC4=CC=C(C=C4)OC

Canonical SMILES

CCN1C(=O)C(=C2N(C3=CC=CC=C3S2)C)SC1=NC4=CC=C(C=C4)OC

Origin of Product

United States

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